molecular formula C12H7NO3 B11891635 3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile CAS No. 106695-72-1

3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile

Katalognummer: B11891635
CAS-Nummer: 106695-72-1
Molekulargewicht: 213.19 g/mol
InChI-Schlüssel: KMRFOUKBAZNGEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes an acetyl group, an oxo group, and a carbonitrile group attached to a benzopyran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile typically involves the reaction of salicylaldehyde with alkyl cyanoacetates. This reaction is carried out under basic conditions, often using ammonium acetate as a catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the desired benzopyran derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvent-free methods and green chemistry approaches are often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of acetyl, oxo, and carbonitrile groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

106695-72-1

Molekularformel

C12H7NO3

Molekulargewicht

213.19 g/mol

IUPAC-Name

3-acetyl-2-oxochromene-4-carbonitrile

InChI

InChI=1S/C12H7NO3/c1-7(14)11-9(6-13)8-4-2-3-5-10(8)16-12(11)15/h2-5H,1H3

InChI-Schlüssel

KMRFOUKBAZNGEG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C2=CC=CC=C2OC1=O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.